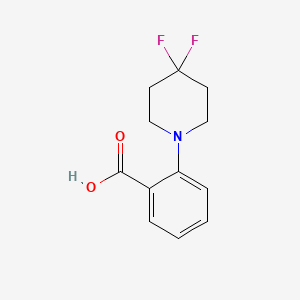

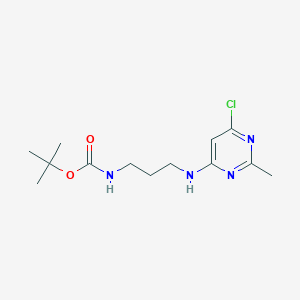

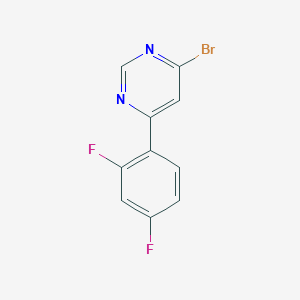

4-Bromo-6-(2,4-difluorophenyl)pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a study reported the synthesis of a compound where the structure was determined by mass spectrometry and 1H NMR, 13C NMR and FT-IR spectroscopy .Molecular Structure Analysis

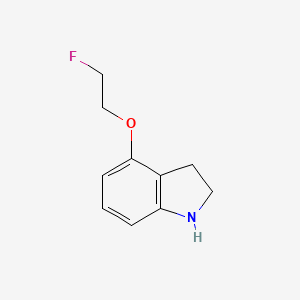

The molecular structure of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” involves a pyrimidine ring substituted with bromine and a 2,4-difluorophenyl group. More detailed structural information might be available in specific studies or databases .Chemical Reactions Analysis

Pyrimidine derivatives have been known to undergo various chemical reactions. For example, a study discussed the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in chemical databases. For instance, its molecular weight is 271.06 g/mol. More detailed properties might be available in specific databases .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Bromo-6-(2,4-difluorophenyl)pyrimidine serves as a versatile intermediate in organic synthesis, contributing to the development of compounds with potential biological activity. Its structural motif is crucial for synthesizing various heterocyclic compounds, which are of significant interest due to their broad spectrum of pharmacological activities. For instance, it has been used in the synthesis of novel pyrimidines that exhibited antibacterial activity. These compounds were prepared starting from nicotinonitriles through imine formation, selective amination, followed by Dimroth rearrangement, highlighting the role of this compound derivatives in medicinal chemistry (Kanth et al., 2006).

Antiviral Research

Research into antiviral compounds has also benefited from derivatives of this compound. A study demonstrated the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which were later converted into phosphonic acids with potential antiviral activities. These derivatives were evaluated for their effectiveness against retroviruses, including human immunodeficiency virus (HIV), showing that specific substitutions at the 5-position of the pyrimidine ring could enhance antiviral activity without significant cytotoxicity (Hocková et al., 2003).

Quantum Chemical Characterization

On a theoretical level, the hydrogen bonding potential of this compound derivatives has been explored through quantum chemical methods. This investigation provides insight into the hydrogen bonding interactions that these compounds can engage in, which is crucial for understanding their behavior in various chemical contexts, including drug design where hydrogen bonding plays a pivotal role in drug-receptor interactions (Traoré et al., 2017).

Antitumor Activity

Derivatives of this compound have shown promise in antitumor research. A study on pyrrolo[2,3-d]pyrimidine antifolates, which are synthesized from this compound, demonstrated selective inhibition of tumor cell growth. These compounds target folate receptors and the proton-coupled folate transporter in cancer cells, indicating a potential route for the development of new anticancer therapies (Wang et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are known to play a role in various biochemical processes, including dna synthesis and repair, and signal transduction .

Pharmacokinetics

The compound’s physical properties such as its melting point (63-65 °c), boiling point (1882±350 °C), and density (1788±006 g/cm3) can influence its bioavailability .

Result of Action

As a pyrimidine derivative, it may influence cellular processes such as dna synthesis and cell signaling .

Eigenschaften

IUPAC Name |

4-bromo-6-(2,4-difluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGRILMCBAIGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)